
2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine (2F3P5TFMP) is a chemical compound belonging to the family of pyridines, which are heterocyclic aromatic compounds. It is composed of a pyridine ring with two fluorine atoms, one nitrogen atom and three carbon atoms. 2F3P5TFMP has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure of Pyridine Derivatives
2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is an important pyridine derivative with fluorine, widely utilized in the synthesis of pesticides. Different methods for its synthesis, evaluating each process, have been reviewed, highlighting its significance in chemical synthesis (Lu Xin-xin, 2006). Moreover, innovative strategies for synthesizing poly-substituted pyridines, such as 3-H, 3-fluoro, and 3-trifluoromethyl pyridines, have been established. These involve breaking the C-F bond of the anionically activated fluoroalkyl group, offering a supplementary approach to pyridine synthesis (Zixian Chen et al., 2010).
Modular Synthesis of Polysubstituted Pyridines
A one-pot reaction sequence involving Michael addition, [5 + 1] annulation, and dehydrofluorinative aromatization was introduced for the regioselective synthesis of various substituted pyridines, utilizing simple and transition-metal catalyst-free conditions (Zhidong Song et al., 2016).
Chiral Pyridine-Containing Oxazoline Derivatives
New chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups were synthesized for use as chiral ligands in metal-catalyzed asymmetric reactions. Their structures were characterized by spectral and X-ray diffraction methods, and the conformation influenced by hydrogen bonding and weak interactions was analyzed (E. Wolińska et al., 2021).
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Innovative iridium(III) complexes were designed for high-performance partially solution-processed blue organic light-emitting diodes (OLEDs). The photophysical properties of these complexes were fine-tuned by altering ancillary ligands, resulting in excellent solubility, robust chemical stability, and bright emissions in the pure blue region. These complexes significantly outperformed in terms of emission, efficiency, and stability when compared to previous materials, marking a substantial advancement in OLED technology (Peng Tao et al., 2017).
Cationic Metal-Organic Frameworks for Dye Adsorption and Anion Removal
Triazole-decorated silver(I)-based cationic metal-organic frameworks (MOFs) were synthesized using newly designed ligands. These MOFs showcased accelerated anion-exchange processes due to highly electron-deficient pores and were effective in dye adsorption and the removal of oxoanions from water, illustrating their potential in environmental cleanup and water purification (Sandeep Kumar et al., 2021).
Eigenschaften
IUPAC Name |
2-fluoro-3-pyridin-3-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-10-9(7-2-1-3-16-5-7)4-8(6-17-10)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZIZDGBEKEMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol](/img/structure/B1391033.png)
![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)

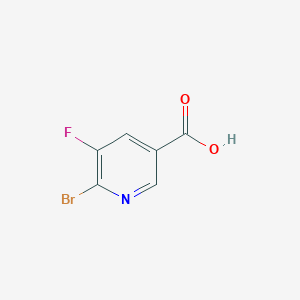
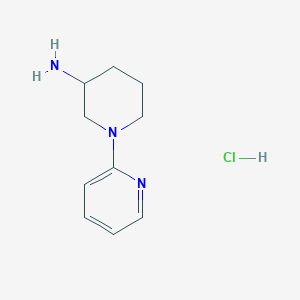
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)
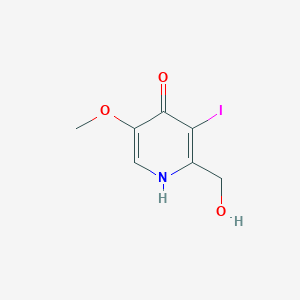

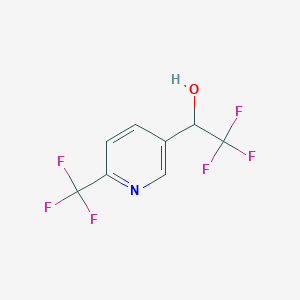
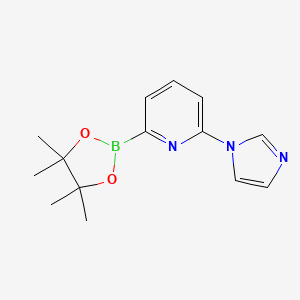
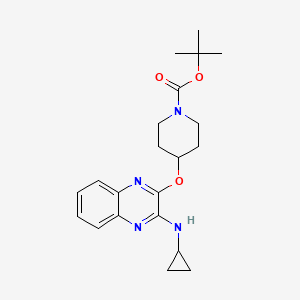

![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)
